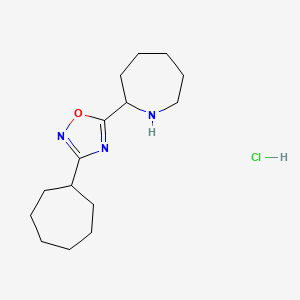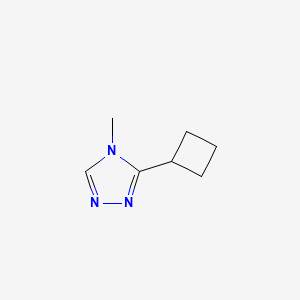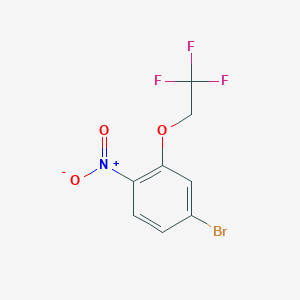
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Vue d'ensemble
Description
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene typically involves multiple steps:
Bromination: The bromine atom can be introduced via bromination of the nitro-substituted benzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with the brominated nitrobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group in 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Nucleophiles: Alkoxides, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Bromo-1-amino-2-(2,2,2-trifluoroethoxy)-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or cleavage products.
Applications De Recherche Scientifique
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene depends on its specific application and the target molecule it interacts with. Generally, the compound’s functional groups (bromine, nitro, and trifluoroethoxy) can interact with biological molecules through various pathways, including:
Electrophilic and Nucleophilic Interactions: The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the activity of enzymes or receptors.
Hydrophobic Interactions: The trifluoroethoxy group can enhance the compound’s hydrophobicity, influencing its interaction with lipid membranes or hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
2-(2,2,2-Trifluoroethoxy)-1-nitrobenzene: Lacks the bromine atom, which may reduce its electrophilic reactivity.
4-Bromo-2-(2,2,2-trifluoroethoxy)-benzene: Lacks the nitro group, which may affect its ability to participate in redox reactions.
Uniqueness
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom, nitro group, and trifluoroethoxy group allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVLHYIEAYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


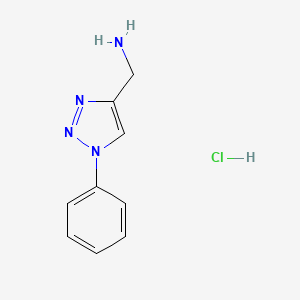

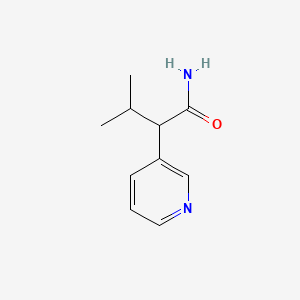
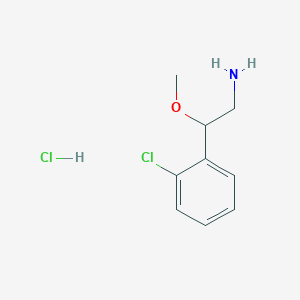
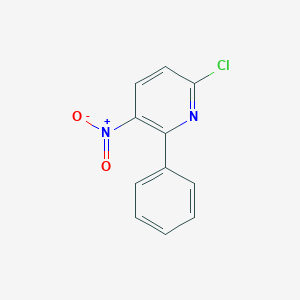
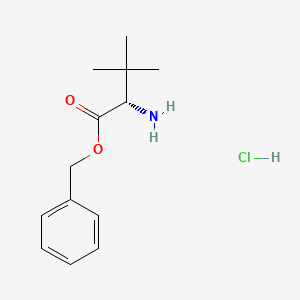
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
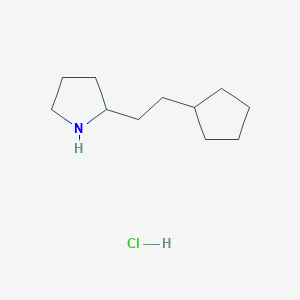
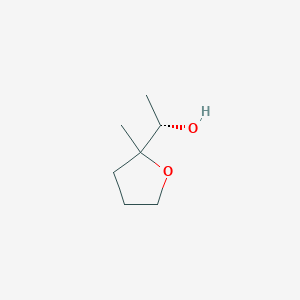
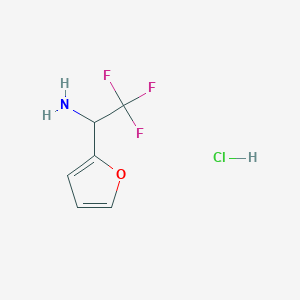
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
